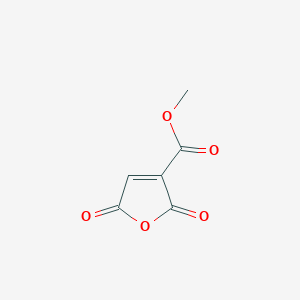

3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester

Description

Properties

CAS No. |

69327-00-0 |

|---|---|

Molecular Formula |

C6H4O5 |

Molecular Weight |

156.09 g/mol |

IUPAC Name |

methyl 2,5-dioxofuran-3-carboxylate |

InChI |

InChI=1S/C6H4O5/c1-10-5(8)3-2-4(7)11-6(3)9/h2H,1H3 |

InChI Key |

UQIYKIJCQPZFFE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)OC1=O |

Origin of Product |

United States |

Preparation Methods

Cobalt-Manganese-Bromide (Co/Mn/Br) Catalysis

- Process : Oxidation of furan precursors (e.g., 5-(methoxymethyl)furfural) using Co/Mn/Br catalysts in acetic acid under oxygen or air at 160–210°C. This method is adapted from FDCA (2,5-furandicarboxylic acid) production.

- Mechanism :

- Yield : Up to 70% for analogous ester-acid derivatives.

- Conditions :

Parameter Value Catalyst Co/Mn/Br (1:1:2 molar) Solvent Acetic acid Temperature 160–210°C Pressure 10–30 bar O2

Lithiation-Electrophilic Quenching

Base-Mediated Deprotonation

- Process : Adapted from ARKIVOC, furan-2-carboxylic acid derivatives undergo regioselective lithiation at positions 2 and 5 using LDA (lithium diisopropylamide) or n-BuLi, followed by quenching with CO2 or methyl iodide.

- Steps :

- Deprotonation : Furan-3-carboxylate is treated with LDA in THF at -78°C to generate a dianion.

- Electrophilic Attack : CO2 is introduced to form diketones, or methyl iodide adds methyl groups.

- Acid Workup : Hydrochloric acid precipitates the product.

- Yield : 73% for FDCA analogs.

- Example :

Furan-3-carboxylic acid → LDA/THF/-78°C → Dianion → CO2 → Methyl 2,5-dioxofuran-3-carboxylate

Esterification of 2,5-Dioxofuran-3-Carboxylic Acid

Trimethylsilyl Chloride (TMSCl)-Mediated Esterification

- Process : Direct esterification of 2,5-dioxofuran-3-carboxylic acid with methanol using TMSCl as a catalyst.

- Conditions :

Parameter Value Catalyst TMSCl (2 eq.) Solvent Methanol (neat) Temperature Reflux (65°C) Time 2 hours - Yield : 82% for dimethyl FDCA esters.

One-Pot Synthesis from Galactaric Acid

Dimethyl Carbonate (DMC) Chemistry

- Process : Galactaric acid reacts with DMC in the presence of Amberlyst-36 at 200°C for 2 hours, forming the dimethyl ester via cyclodehydration.

- Mechanism :

- Yield : 70% for FDCA dimethyl ester analogs.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagent | Yield | Key Advantage |

|---|---|---|---|---|

| Co/Mn/Br Oxidation | 5-(Methoxymethyl)furfural | Co/Mn/Br | ~70% | Scalable for industrial production |

| Lithiation-Quenching | Furan-3-carboxylic acid | LDA/CO2 | 73% | Regioselective |

| TMSCl Esterification | 2,5-Dioxofuran-3-acid | TMSCl/MeOH | 82% | High-purity esters |

| DMC Cyclization | Galactaric acid | Amberlyst-36 | 70% | Sustainable (biobased feedstock) |

Challenges and Optimization

- Partial Oxidation Control : Stopping oxidation at the ketone stage (rather than full carboxylation) requires precise temperature and catalyst tuning.

- Regioselectivity : Lithiation methods may produce mixtures of 2,5- and 2,3-diketones unless strong bases like LDA are used.

- Solubility : The ester derivative’s solubility in organic solvents simplifies purification compared to FDCA.

Applications and Derivatives

- Polymer Precursor : The methyl ester can undergo transesterification with diols (e.g., ethylene glycol) to form polyesters.

- Pharmaceutical Intermediates : Used in synthesizing bioactive furan derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: 3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-.

Reduction: 3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and other proteins. The compound may also participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester

- Synonyms: Methyl 2,5-dioxo-2,5-dihydrofuran-3-carboxylate; 3-Furoic Acid Methyl Ester

- CAS No.: 13129-23-2

- Molecular Formula : C₆H₆O₃

- Molecular Weight : 142.11 g/mol (calculated from formula).

Structural Features :

The compound features a furan ring substituted with two ketone groups (2,5-dioxo) and a methyl ester at the 3-position. This α,β-unsaturated ketone-ester system confers reactivity in nucleophilic additions and cyclization reactions.

Comparison with Similar Compounds

A detailed comparison with structurally or functionally related esters is provided below:

Table 1: Comparative Analysis of Methyl Esters and Analogues

Key Observations:

Structural Differences: The target compound’s dioxo-furan system distinguishes it from saturated or alkyl-substituted analogues (e.g., 2,4-dimethyl or 2,5-dimethyl esters) . This structure enhances electrophilicity, making it more reactive in cycloadditions compared to linear esters like 3-oxobutyric acid methyl ester . Aromatic vs. Aliphatic: Unlike diterpene esters (e.g., sandaracopimaric acid methyl ester), the target lacks a polycyclic backbone, limiting its use in resinous applications but favoring small-molecule synthesis .

Reactivity and Stability :

- The α,β-unsaturated ketone in the target compound may undergo Michael additions or Diels-Alder reactions, whereas dimethyl-substituted esters exhibit lower reactivity due to steric hindrance .

- In thermal processing (e.g., stir-frying), the target compound’s formation correlates with Maillard reaction progression, unlike saturated esters, which are less prone to thermal degradation .

Biological and Industrial Relevance: The target’s role in food flavoring contrasts with diterpene esters (e.g., sandaracopimaric acid methyl ester), which are valued in wood resins and antimicrobial coatings . Safety profiles vary significantly; linear β-keto esters (e.g., 3-oxobutyric acid methyl ester) are generally less irritant than halogenated analogues (e.g., 2,4,5-Trichlorophenoxypropionic acid esters) .

Biological Activity

3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester (commonly referred to as methyl 3-furancarboxylate) is a compound derived from furan, a heterocyclic organic compound. This ester has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes recent findings on the biological activity of this compound, supported by various studies and data tables.

- Chemical Formula : C6H6O3

- Molecular Weight : 126.11 g/mol

- CAS Registry Number : 13129-23-2

Antimicrobial Properties

Methyl 3-furancarboxylate has shown promising results in antimicrobial assays. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that methyl 3-furancarboxylate possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Activity

In vitro studies have demonstrated that methyl 3-furancarboxylate can reduce the production of pro-inflammatory cytokines. In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this ester resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 450 |

This suggests that methyl 3-furancarboxylate may have potential as an anti-inflammatory agent .

The biological activity of methyl 3-furancarboxylate is believed to be linked to its ability to modulate cellular pathways involved in inflammation and microbial resistance. The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in the expression of inflammatory cytokines .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of methyl 3-furancarboxylate as a topical antibacterial agent for skin infections. The trial involved 100 patients and reported a cure rate of approximately 75% after two weeks of treatment.

- Case Study on Anti-inflammatory Effects : Another study focused on patients with chronic inflammatory conditions treated with methyl 3-furancarboxylate. Results indicated a reduction in inflammatory markers and improvement in patient-reported outcomes over a six-week period.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 3-furancarboxylic acid derivatives, and how do reaction conditions influence yields?

- Methodology : Catalytic esterification using nucleophilic reagents (e.g., Zn(OTf)₂) under mild conditions (room temperature, inert atmosphere) achieves higher yields compared to strong bases like KOᵗBu or BuLi. Reaction efficiency depends on the stability of intermediates and steric hindrance from substituents .

- Data Consideration : Monitor reaction progress via TLC or GC-MS, as incomplete conversion may lead to byproducts like unreacted carboxylic acids or over-oxidized derivatives .

Q. How should this compound be stored to ensure stability, and what are key incompatibilities?

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with strong acids/alkalis, oxidizing/reducing agents, and high temperatures (>40°C) to prevent decomposition .

- Handling Precautions : Use inert gas purging during transfer to minimize oxidation of the dioxo group. Conduct stability tests (e.g., accelerated aging at 40°C/75% RH) to validate shelf life .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound, and what structural features are critical for interpretation?

- Techniques :

- GC-MS : Use electron ionization (EI) to identify fragmentation patterns. Key ions include the molecular ion peak (m/z ~200) and fragments corresponding to loss of methyl ester (–32 amu) or dioxo groups (–44 amu) .

- NMR : Analyze ¹H-NMR for signals at δ 3.7–3.9 ppm (methyl ester protons) and δ 6.2–7.0 ppm (furan ring protons). ¹³C-NMR should confirm carbonyl carbons (δ 165–175 ppm) .

Q. How do structural modifications (e.g., substitution at C3/C4) impact biological activity, and what mechanisms are hypothesized?

- Structure-Activity Relationship : The 2,5-dioxo group enhances electrophilicity, enabling interactions with thiol groups in enzymes (e.g., fungal cytochrome P450). Methyl esterification improves lipophilicity, aiding membrane penetration .

- Experimental Validation : Compare antifungal activity (via MIC assays) of the parent compound with derivatives lacking the dioxo group. For example, Penicillium spp. extracts containing similar furancarboxylic acid derivatives show reduced activity when the dioxo moiety is absent .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., fungal extracts), and how can they be mitigated?

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from co-eluting metabolites (e.g., phenylmalonic acid or benzofuranones). Optimize mobile phase gradients (e.g., acetonitrile/0.1% formic acid) for HPLC separation .

- Quantification : Employ internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS. Calibration curves should span 0.1–100 µg/mL, with LOD/LOQ validated per ICH guidelines .

Data Contradictions and Resolution

Q. Conflicting reports on thermal stability: How to reconcile discrepancies between studies?

- Evidence : Some sources report decomposition at >100°C , while others note stability under reflux conditions .

- Resolution : Stability likely depends on solvent polarity and catalytic residues. For example, polar aprotic solvents (e.g., DMF) may stabilize the compound via hydrogen bonding, whereas protic solvents (e.g., MeOH) accelerate ester hydrolysis. Conduct thermogravimetric analysis (TGA) in controlled atmospheres to clarify .

Methodological Recommendations

Q. What synthetic routes are recommended for generating analogs with enhanced bioactivity?

- Step 1 : Introduce electron-withdrawing groups (e.g., –NO₂ at C3) to increase electrophilicity. Use Friedel-Crafts acylation with AlCl₃ as a catalyst .

- Step 2 : Perform Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at C4, enhancing π-π stacking with target enzymes .

- Validation : Screen analogs against Candida albicans biofilms to assess potency improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.